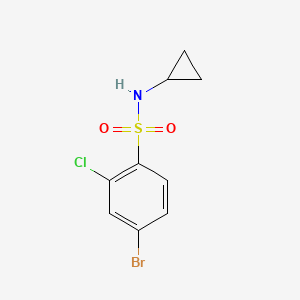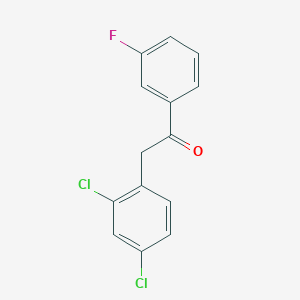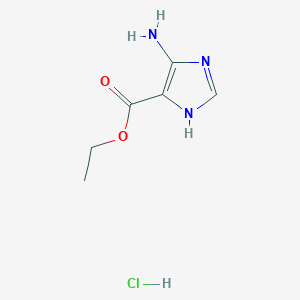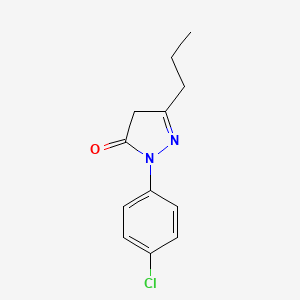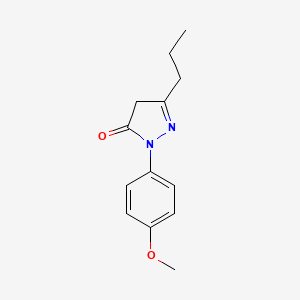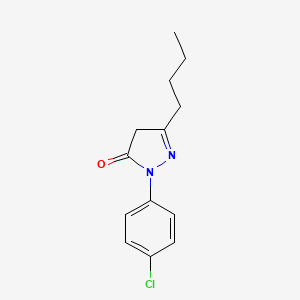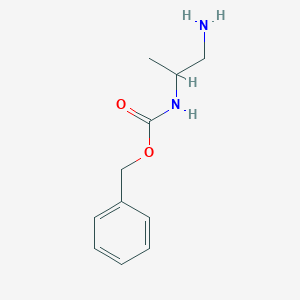
2-N-CBZ-propane-1,2-diamine
描述
. It is a derivative of propane-1,2-diamine, where one of the amino groups is protected by a carboxybenzyl (CBZ) group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-CBZ-propane-1,2-diamine typically involves the protection of propane-1,2-diamine with a CBZ group. One common method is to react propane-1,2-diamine with benzyl chloroformate (CBZ-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
化学反应分析
Types of Reactions
2-N-CBZ-propane-1,2-diamine undergoes various chemical reactions, including:
Hydrogenation: The CBZ group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and deprotection reactions.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C, H2
Nucleophilic Substitution: Acyl chlorides, sulfonyl chlorides, bases like triethylamine
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed
Deprotection: Removal of the CBZ group yields propane-1,2-diamine.
Substitution Products: Depending on the electrophile used, various substituted derivatives of propane-1,2-diamine can be obtained.
科学研究应用
2-N-CBZ-propane-1,2-diamine has several applications in scientific research:
作用机制
The primary mechanism of action of 2-N-CBZ-propane-1,2-diamine involves the protection of amine groups. The CBZ group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted side reactions during synthesis . The protected amine can then be selectively deprotected under mild conditions, such as catalytic hydrogenation, to yield the free amine .
相似化合物的比较
Similar Compounds
N-Boc-propane-1,2-diamine: Similar to 2-N-CBZ-propane-1,2-diamine but uses a tert-butyloxycarbonyl (Boc) group for protection.
N-Fmoc-propane-1,2-diamine: Uses a fluorenylmethoxycarbonyl (Fmoc) group for protection.
1,2-Diaminopropane: The simplest form of propane-1,2-diamine without any protecting groups.
Uniqueness
This compound is unique due to its use of the CBZ group, which provides stability under both acidic and basic conditions and can be removed selectively by catalytic hydrogenation . This makes it particularly useful in multi-step organic syntheses where orthogonal protection strategies are required .
属性
IUPAC Name |
benzyl N-(1-aminopropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFHGJCSVCTZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


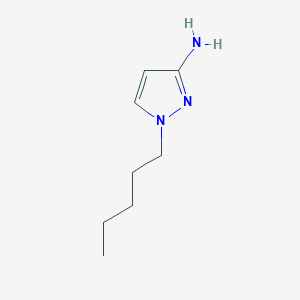
![Methyl 2-[2-(trifluoromethyl)phenyl]alaninate](/img/structure/B3087936.png)
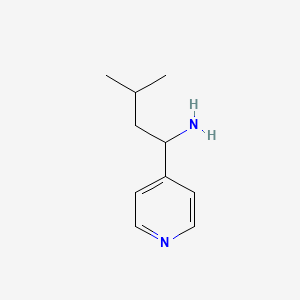
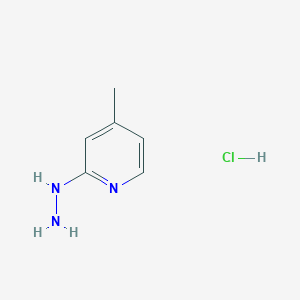
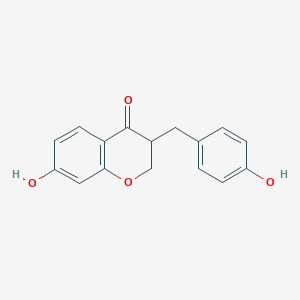
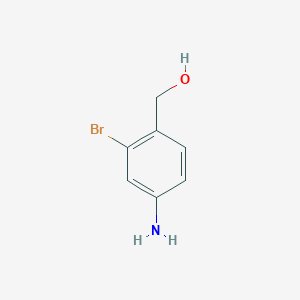

![{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3087998.png)
